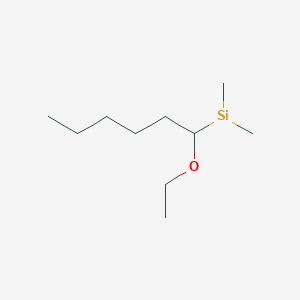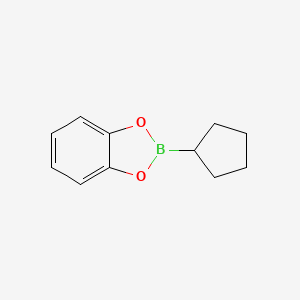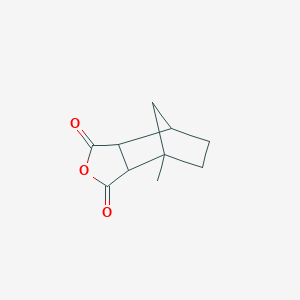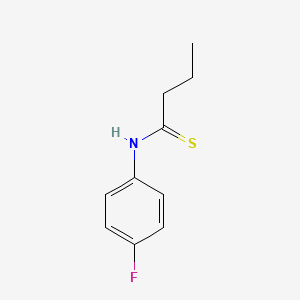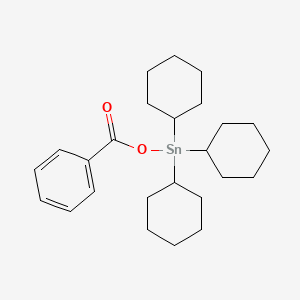
(Benzoyloxy)(tricyclohexyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Benzoyloxy)(tricyclohexyl)stannane is an organotin compound characterized by the presence of a benzoyloxy group attached to a tricyclohexylstannane core Organotin compounds are known for their versatility in organic synthesis and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (benzoyloxy)(tricyclohexyl)stannane typically involves the reaction of tricyclohexylstannane with benzoyl peroxide. The reaction proceeds through a homolytic cleavage mechanism, where the benzoyl peroxide decomposes to form benzoyloxy radicals that subsequently react with tricyclohexylstannane . The reaction conditions often require a controlled temperature and the presence of a radical initiator to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale stannylation or C-Sn coupling reactions. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: (Benzoyloxy)(tricyclohexyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state stannanes.
Substitution: It can participate in nucleophilic substitution reactions, where the benzoyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and alkoxides are employed under mild conditions.
Major Products Formed: The major products formed from these reactions include various organotin derivatives, which can be further utilized in organic synthesis and industrial applications .
Scientific Research Applications
(Benzoyloxy)(tricyclohexyl)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and stannylation processes.
Medicine: Research is ongoing to explore its potential in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of (benzoyloxy)(tricyclohexyl)stannane involves the formation of reactive intermediates, such as benzoyloxy radicals, which can interact with various molecular targets. These interactions often lead to the cleavage of stannyl-carbon bonds and the formation of new chemical bonds . The pathways involved in these reactions are typically radical-mediated, making the compound highly reactive under specific conditions.
Comparison with Similar Compounds
- Trimethyl(benzoyloxy)stannane
- Tetramethylstannane
- Tricyclohexyltin chloride
Comparison: (Benzoyloxy)(tricyclohexyl)stannane is unique due to its tricyclohexyl groups, which provide steric hindrance and influence its reactivity compared to other stannanes like trimethyl(benzoyloxy)stannane and tetramethylstannane . Tricyclohexyltin chloride, on the other hand, lacks the benzoyloxy group, making it less versatile in certain synthetic applications .
Properties
CAS No. |
32261-37-3 |
|---|---|
Molecular Formula |
C25H38O2Sn |
Molecular Weight |
489.3 g/mol |
IUPAC Name |
tricyclohexylstannyl benzoate |
InChI |
InChI=1S/C7H6O2.3C6H11.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h1-5H,(H,8,9);3*1H,2-6H2;/q;;;;+1/p-1 |
InChI Key |
YLTNMVLVPUHWLQ-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


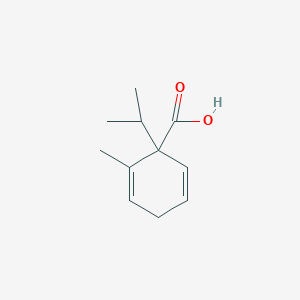
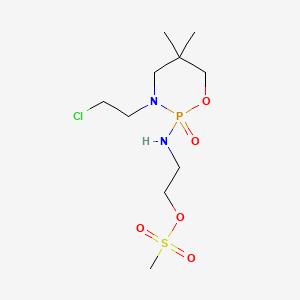
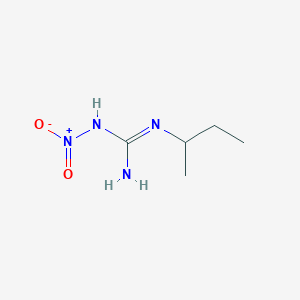
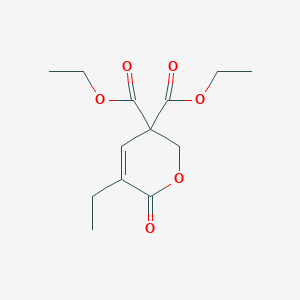
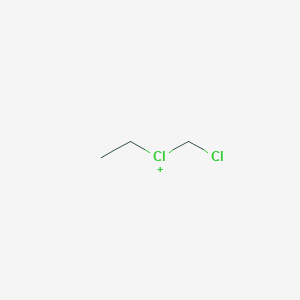

![(11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14679874.png)
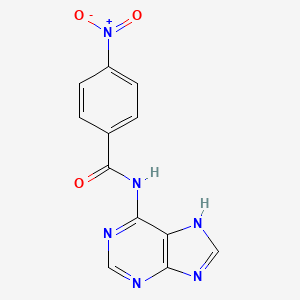
![2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B14679878.png)
